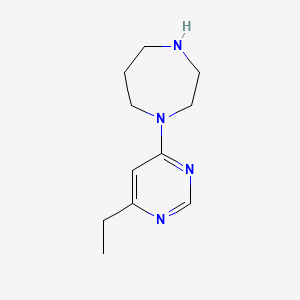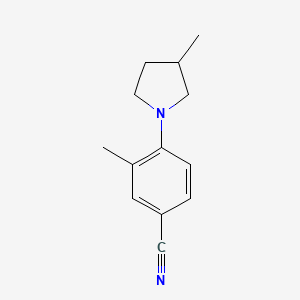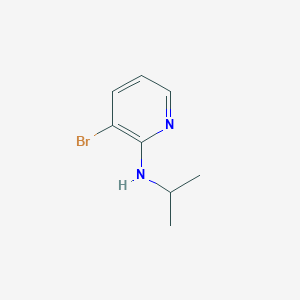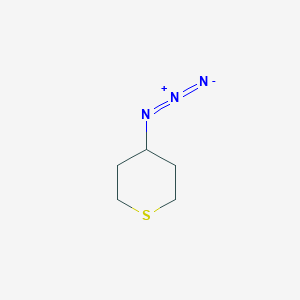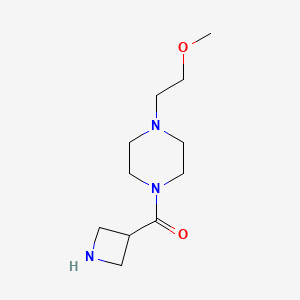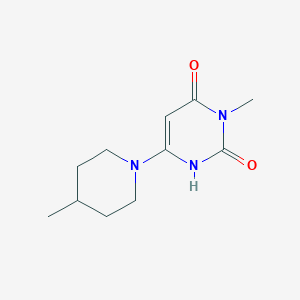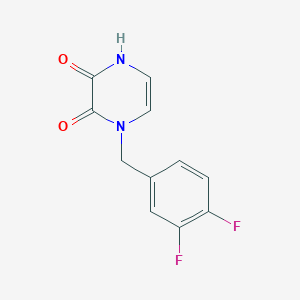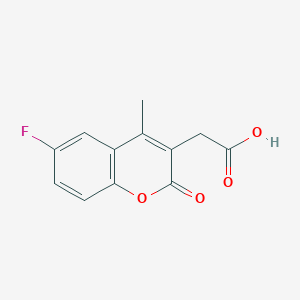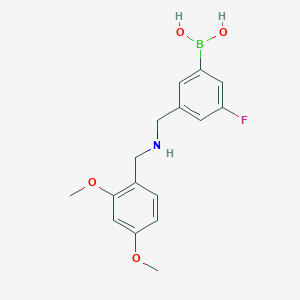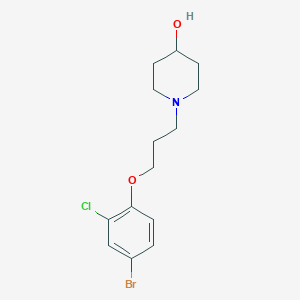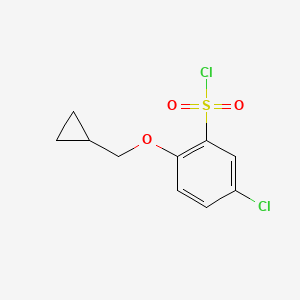
5-Chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride
描述
5-Chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride is a chemical compound characterized by a benzene ring substituted with a chlorine atom, a cyclopropylmethoxy group, and a sulfonyl chloride group. This compound is of interest in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Direct Chlorination: Starting with 2-(cyclopropylmethoxy)benzene, the compound undergoes chlorination to introduce the chlorine atom at the 5-position.
Sulfonylation: The chlorinated benzene derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis involving the chlorination of the starting material followed by sulfonylation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 5-Chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonamides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various sulfonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Sulfonamides: Resulting from reduction reactions.
Sulfonate Esters: Resulting from substitution reactions.
科学研究应用
5-Chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 5-Chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonate esters or sulfonamides. These interactions can modulate biological processes and are the basis for its use in biochemical and pharmaceutical research.
相似化合物的比较
5-Chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid
[5-chloro-2-(cyclopropylmethoxy)phenyl]methanol
Uniqueness: 5-Chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from similar compounds that lack this functional group.
属性
IUPAC Name |
5-chloro-2-(cyclopropylmethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3S/c11-8-3-4-9(15-6-7-1-2-7)10(5-8)16(12,13)14/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDHGWUESHPVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


